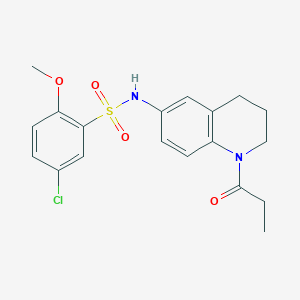

5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

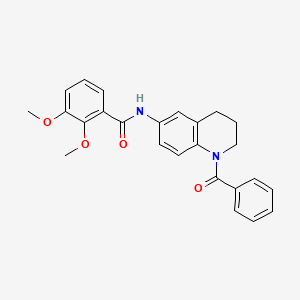

The compound “5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group, a methoxy group, and a sulfonamide group. The sulfonamide group is further substituted with a propanoyl-tetrahydroquinoline moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the chloro and methoxy groups could be introduced via electrophilic aromatic substitution reactions . The sulfonamide group could potentially be introduced via a substitution reaction involving a sulfonyl chloride . The propanoyl-tetrahydroquinoline moiety could be synthesized separately and then attached to the benzene ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroquinoline). The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding (due to the NH in the sulfonamide group) and dipole-dipole interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. For instance, under acidic conditions, the compound could potentially undergo hydrolysis, breaking the amide bond in the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be solid at room temperature, and due to its polar nature, it would likely be soluble in polar solvents .Scientific Research Applications

Intermediate in Drug Synthesis

This compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes .

Reactions at the Benzylic Position

The compound’s benzylic position could potentially undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could be useful in the synthesis of other complex organic compounds.

Synthesis of Polysubstituted Benzenes

The compound could potentially be used in the synthesis of polysubstituted benzenes . The presence of multiple substituents on the benzene ring could make this compound a valuable starting material for the synthesis of various other compounds.

Study of Nucleophilic Substitution Reactions

The compound could be used to study nucleophilic substitution reactions. For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway . This compound could be used to further investigate these reactions.

Study of Halogenation Reactions

The compound could be used to study halogenation reactions. For example, a question was raised about whether chlorine could be added to the benzylic position . This compound could be used to investigate such possibilities.

Nomenclature Studies

The compound could be used in studies related to the nomenclature of substituted benzene derivatives . Understanding the rules of nomenclature is crucial in organic chemistry, and this compound, with its complex structure, could serve as a useful example.

Future Directions

properties

IUPAC Name |

5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-11-15(7-8-16(13)22)21-27(24,25)18-12-14(20)6-9-17(18)26-2/h6-9,11-12,21H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRHARJIPXXVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B6548935.png)

![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6548940.png)

![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)

![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)

![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)

![4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549015.png)

![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)

![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549026.png)